2-Chloroethyl N-(3-bromophenyl)carbamate is a synthetic organic compound that belongs to the class of carbamates, which are esters or salts derived from carbamic acid. This compound is notable for its potential applications in various fields, including medicinal chemistry and agricultural sciences. Its structure features a chloroethyl group and a bromophenyl moiety, which are significant for its biological activity and reactivity.
This compound can be classified under the following categories:
The synthesis of 2-chloroethyl N-(3-bromophenyl)carbamate typically involves the reaction of 3-bromoaniline with chloroethyl isocyanate. The general synthetic route can be outlined as follows:
The molecular structure of 2-chloroethyl N-(3-bromophenyl)carbamate can be represented as follows:
This indicates a molecular weight of approximately 265.54 g/mol.
The compound can undergo several chemical reactions typical of carbamates, including:
The mechanism by which 2-chloroethyl N-(3-bromophenyl)carbamate exerts its effects largely depends on its interaction with biological targets. For instance:
Research indicates that compounds similar to this carbamate have shown promise in targeting specific pathways in cancer cells and pests, highlighting their dual utility in pharmacology and agriculture.
2-Chloroethyl N-(3-bromophenyl)carbamate (CAS 25216-76-6) belongs to the asymmetric dihalogenated carbamates – a subclass characterized by halogen atoms at distinct molecular positions. Its IUPAC name systematically describes:
The molecular formula C₉H₉BrClNO₂ (MW: 278.53 g/mol) features meta-substitution on the phenyl ring, confirmed by SMILES notation O=C(OCCCl)NC1=CC=CC(Br)=C1 [1]. This meta-bromine orientation distinguishes it from ortho- or para-substituted analogs (e.g., 2-chloroethyl N-(2-bromophenyl)carbamate, CAS 99548-44-4 [8]), imparting unique steric and electronic properties. The carbamate group adopts a planar conformation due to resonance delocalization (contributing structures A–C, Fig. 1), with rotational barriers ~3–4 kcal/mol lower than amides [3].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: